

Toxicological studies of 5-Hydroxymethyl-2-furoic acid and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

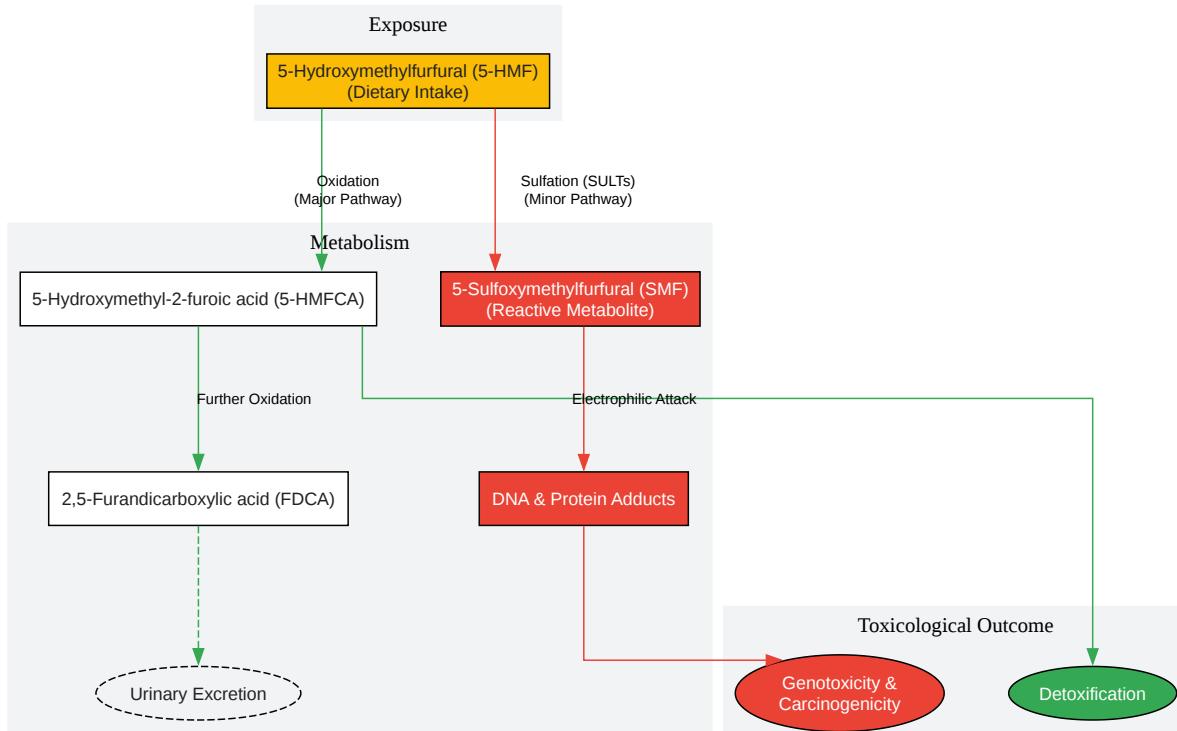
Compound Name: 5-Hydroxymethyl-2-furoic acid

Cat. No.: B016225

[Get Quote](#)

An In-depth Technical Guide on the Toxicological Studies of **5-Hydroxymethyl-2-furoic Acid** and Its Precursor, 5-Hydroxymethylfurfural

Executive Summary


5-Hydroxymethyl-2-furoic acid (5-HMFCA) is a primary metabolite of 5-Hydroxymethylfurfural (5-HMF), a compound commonly formed in sugar-containing foods during heat processing. Toxicological assessment reveals that the parent compound, 5-HMF, possesses low acute toxicity; however, its metabolic fate is a critical determinant of its potential health risk. The primary metabolic pathway for 5-HMF is oxidation to 5-HMFCA and subsequently to 2,5-furandicarboxylic acid (FDCA), which are considered detoxification products and are efficiently excreted.^{[1][2]} A secondary, minor pathway involves the bioactivation of 5-HMF via sulfation to 5-sulfoxymethylfurfural (SMF), a reactive electrophile that is considered the ultimate mutagenic and carcinogenic metabolite.^{[1][3]} Consequently, the vast majority of toxicological research has focused on 5-HMF and its reactive metabolite, SMF, rather than the detoxification product, 5-HMFCA. This guide provides a comprehensive overview of the available toxicological data, details key experimental methodologies, and visualizes the critical metabolic and assessment pathways.

Metabolic Pathways and Bioactivation of 5-HMF

The toxicity of 5-Hydroxymethylfurfural (5-HMF) is intrinsically linked to its metabolism, which follows two principal routes: a major detoxification pathway and a minor bioactivation pathway.

- Oxidation Pathway (Detoxification): The primary metabolic route involves the oxidation of 5-HMF. The aldehyde group is first oxidized to form **5-hydroxymethyl-2-furoic acid** (5-HMFCA).[4] This is followed by further oxidation to 2,5-furandicarboxylic acid (FDCA) or conjugation with glycine.[2][4] These polar metabolites are considered detoxification products and are rapidly eliminated from the body, primarily through urine.[2][5]
- Sulfation Pathway (Bioactivation): A minor but toxicologically significant pathway is the sulfation of the hydroxymethyl group by sulfotransferase (SULT) enzymes, particularly SULT1A1 in humans, to produce 5-sulfoxymethylfurfural (SMF).[1][6] SMF is a highly reactive and electrophilic metabolite that can form covalent adducts with DNA and proteins, which is believed to be the mechanism for its genotoxic and carcinogenic effects.[1][3]

The balance between these two pathways is a crucial factor in determining the overall toxicological risk of 5-HMF exposure.

[Click to download full resolution via product page](#)

Metabolic pathway of 5-Hydroxymethylfurfural (5-HMF).

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies. The focus is primarily on 5-HMF, as data for 5-HMFCA is scarce due to its role as a

detoxification product.

Table 1: Acute and Subchronic Toxicity of 5-Hydroxymethylfurfural (5-HMF)

Species	Route of Administration	Parameter	Value	Reference
Rat	Oral	LD50	3100 mg/kg bw	[2][4]
Mouse	Oral	LD50	1910 mg/kg bw	[2][4]
Rat	Oral (11 months)	NOAEL	80 mg/kg bw/day	[7]

| Mouse | Oral (3 months) | NOAEL | 94 mg/kg bw/day |[\[1\]](#) |

Table 2: Genotoxicity of 5-HMF and its Metabolite SMF

Test System	Compound	Metabolic Activation	Result	Reference
Salmonella typhimurium (Ames test)	5-HMF	With and without S9	Negative	[8]
Human HepG2 cells (Micronucleus test)	5-HMF	Endogenous	Negative	[8]
Human HepG2 cells (Comet assay)	5-HMF	Endogenous	Positive (weak)	[8]
Chinese hamster V79 cells (Chromosomal Aberrations)	5-HMF	Not specified	Positive	[2]

| Salmonella typhimurium TA100 | SMF | Not required | Positive |[\[3\]](#) |

Table 3: Carcinogenicity of 5-Hydroxymethylfurfural (5-HMF)

Species	Route	Doses (mg/kg bw)	Duration	Findings	Reference
F344/N Rats (Male & Female)	Gavage	188, 375, 750	2 years	No evidence of carcinogenic activity. Non-neoplastic lesions of nasal olfactory and respiratory epithelium.	[7][9]
B6C3F1 Mice (Male)	Gavage	188, 375	2 years	No evidence of carcinogenic activity.	[9]

| B6C3F1 Mice (Female) | Gavage | 188, 375 | 2 years | Some evidence of carcinogenic activity (increased incidences of hepatocellular adenoma). | [7][9] |

Toxicological Profile of Key Compounds

5-Hydroxymethylfurfural (5-HMF)

5-HMF is the parent compound to which humans are most commonly exposed through diet.[9] Its toxicological profile is characterized by low acute toxicity but concerns over genotoxicity and carcinogenicity upon metabolic activation.[1][7] In vitro genotoxicity tests are typically positive only when conditions allow for the metabolic formation of SMF.[4][7] Long-term carcinogenicity studies in rodents have yielded mixed results, with no evidence of cancer in rats but some evidence of liver adenomas in female mice at high doses.[7][9] A notable finding across studies is the induction of non-neoplastic lesions in the nasal epithelium of both rats and mice.[9]

5-Sulfoxymethylfurfural (SMF)

SMF is not ingested directly but is formed endogenously from 5-HMF. It is considered the ultimate carcinogen derived from 5-HMF.^{[1][3]} Studies involving direct administration of SMF demonstrate its potent toxicity. When administered intraperitoneally to mice, SMF was a potent nephrotoxicant, causing severe damage to the proximal tubules of the kidneys.^[6] It has also demonstrated higher skin tumor-initiating activity than 5-HMF in mouse models.^[3]

5-Hydroxymethyl-2-furoic Acid (5-HMFCA)

5-HMFCA is consistently identified as a major detoxification product of 5-HMF metabolism.^{[1][4]} It is rapidly formed and excreted, and as a result, it has not been the focus of extensive toxicological testing in mammalian systems. Some studies have noted that at high concentrations, 5-HMFCA can exert toxic or inhibitory effects on microbial cells, largely attributed to its acidic nature.^{[10][11]} Interestingly, some research suggests potential biological activity, with reports of 5-HMFCA acting as an antitumor agent and an interleukin inhibitor, though this requires further investigation.^{[10][12]}

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of toxicological endpoints. Below are summaries of key methodologies cited in the toxicological evaluation of 5-HMF and its derivatives.

Bacterial Reverse Mutation Assay (Ames Test)

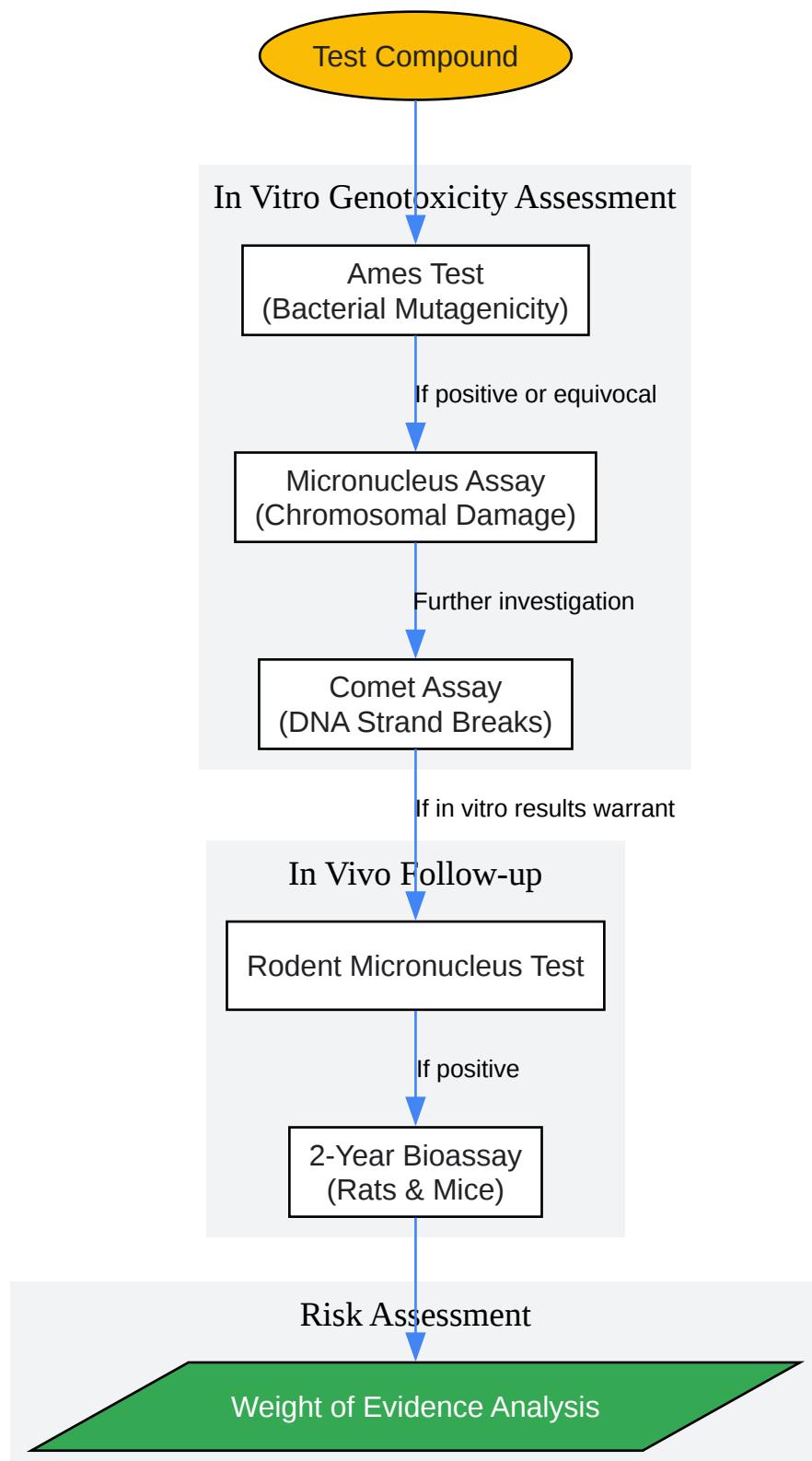
This assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

- Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations (frameshift, base-pair substitutions).
- Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of Aroclor-induced rats, to simulate mammalian metabolism.
- Procedure: The tester strains, the test compound at various concentrations, and the S9 mix (if applicable) are combined in soft agar and poured onto minimal glucose agar plates.

- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Endpoint: A positive result is a dose-dependent increase in the number of revertant colonies (His⁺) compared to a solvent control, indicating that the chemical has caused a mutation restoring the bacteria's ability to synthesize histidine.

In Vitro Mammalian Cell Micronucleus Test

This test detects chromosomal damage by identifying micronuclei (small, membrane-bound DNA fragments) in the cytoplasm of interphase cells.


- Cell Line: A suitable mammalian cell line is used, such as human HepG2 cells, which are metabolically active.^[8]
- Treatment: Cells are exposed to the test compound at multiple concentrations, with and without metabolic activation (if the cell line is not metabolically competent).
- Harvest: After a treatment period that allows for cell division, cells are harvested. A cytokinesis blocker (e.g., cytochalasin B) is often used to identify cells that have completed one division, allowing for analysis in binucleated cells.
- Staining & Scoring: Cells are fixed, stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye), and scored under a microscope. The frequency of micronucleated cells is recorded.
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneuploid (chromosome lagging) activity.

Single Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

- Cell Preparation: Cells are treated with the test substance.
- Embedding: Single cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

- Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."
- Electrophoresis: The slides are placed in an alkaline (or neutral) electrophoresis buffer. The electric field draws the negatively charged DNA towards the anode. Broken DNA fragments migrate faster and further than intact DNA.
- Visualization: After electrophoresis, the DNA is stained with a fluorescent dye and visualized. Damaged DNA appears as a "comet" with a bright head (intact DNA) and a tail (fragmented DNA).
- Endpoint: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.^[8] A dose-dependent increase in tail moment or tail intensity indicates genotoxicity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicology and risk assessment of 5-Hydroxymethylfurfural in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic activities of the food contaminant 5-hydroxymethylfurfural using different in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries | MDPI [mdpi.com]
- To cite this document: BenchChem. [Toxicological studies of 5-Hydroxymethyl-2-furoic acid and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016225#toxicological-studies-of-5-hydroxymethyl-2-furoic-acid-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com